Cas no 91021-02-2 (2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI))

2-Furancarboxylic acid, 4-aminotetrahydro-, trans- (9CI) is a chemically stable, optically active compound featuring a tetrahydrofuran ring substituted with an amino group and a carboxylic acid functionality. Its trans-configuration ensures structural rigidity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and carboxyl groups allows for versatile reactivity, enabling applications in peptide coupling, chiral catalyst design, and heterocyclic chemistry. This compound’s well-defined stereochemistry and functional group compatibility make it a useful building block for fine chemical synthesis, particularly in the development of bioactive molecules. High purity and consistent performance are key advantages for research and industrial use.
2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI) structure
91021-02-2 structure
Product name:2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI)
CAS No:91021-02-2
MF:C5H9NO3
MW:131.13000
CID:799115
PubChem ID:13314198

2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI)
    • 2-Furancarboxylic acid, 4-aminotetrahydro-, trans
    • trans-4-aminocyclohexane carbonitrile hydrochloride
    • trans-4-aminotetrahydrofuran-2-carboxylic acid
    • rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
    • 91021-02-2
    • 2-Furancarboxylic acid, 4-aminotetrahydro-, trans-
    • EN300-6738404
    • AKOS006360599
    • MDL: MFCD18835282
    • Inchi: InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
    • InChI Key: WBSHKPHBCVYGRZ-DMTCNVIQSA-N
    • SMILES: C1[C@H](CO[C@@H]1C(=O)O)N

Computed Properties

  • Exact Mass: 131.05800
  • Monoisotopic Mass: 131.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55000
  • LogP: -0.11250

2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6738404-0.05g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
0.05g
$1657.0 2023-07-07
Enamine
EN300-6738404-0.25g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
0.25g
$1814.0 2023-07-07
Enamine
EN300-6738404-2.5g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
2.5g
$3865.0 2023-07-07
Enamine
EN300-6738404-0.1g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
0.1g
$1735.0 2023-07-07
Enamine
EN300-6738404-10.0g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
10.0g
$8480.0 2023-07-07
Enamine
EN300-6738404-1.0g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
1.0g
$1971.0 2023-07-07
Enamine
EN300-6738404-5.0g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
5.0g
$5719.0 2023-07-07
Enamine
EN300-6738404-0.5g
rac-(2R,4S)-4-aminooxolane-2-carboxylic acid
91021-02-2
0.5g
$1893.0 2023-07-07

Additional information on 2-Furancarboxylic acid,4-aminotetrahydro-, trans- (9CI)

Introduction to 2-Furancarboxylic acid, 4-aminotetrahydro-, trans- (9CI) (CAS No. 91021-02-2)

2-Furancarboxylic acid, 4-aminotetrahydro-, trans- (9CI), with the CAS number 91021-02-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as trans-4-Aminotetrahydrofuran-2-carboxylic acid, has garnered considerable attention due to its unique structural properties and potential applications in various scientific and medical domains.

The chemical structure of trans-4-Aminotetrahydrofuran-2-carboxylic acid consists of a five-membered furan ring with a carboxylic acid group and an amino group attached to the tetrahydrofuran ring. The trans configuration of the amino and carboxylic acid groups plays a crucial role in its chemical reactivity and biological activity. This configuration imparts specific stereochemical properties that can influence its interactions with biological systems.

In recent years, trans-4-Aminotetrahydrofuran-2-carboxylic acid has been extensively studied for its potential use in drug development. One of the key areas of research is its role as a building block in the synthesis of more complex molecules with therapeutic properties. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory, anti-cancer, and neuroprotective activities.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of trans-4-Aminotetrahydrofuran-2-carboxylic acid in the development of novel anti-inflammatory agents. The researchers found that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the potential of trans-4-Aminotetrahydrofuran-2-carboxylic acid as a scaffold for designing anti-cancer drugs. The study demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. These findings suggest that this compound could serve as a valuable starting point for developing more effective cancer treatments.

Beyond its applications in drug development, trans-4-Aminotetrahydrofuran-2-carboxylic acid has also been investigated for its role in neuroprotection. Research published in the Journal of Neuroscience Research showed that this compound and its derivatives could protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic versatility of trans-4-Aminotetrahydrofuran-2-carboxylic acid makes it an attractive candidate for a wide range of chemical reactions. Its reactivity can be tuned by modifying the functional groups on the furan ring or by introducing additional substituents. This flexibility allows chemists to tailor the compound to specific needs, whether it be enhancing solubility, improving pharmacokinetic properties, or optimizing biological activity.

In conclusion, trans-4-Aminotetrahydrofuran-2-carboxylic acid (CAS No. 91021-02-2) is a versatile and promising compound with significant potential in various fields of research. Its unique structural features and chemical properties make it an ideal candidate for developing new drugs with therapeutic benefits. Ongoing research continues to uncover new applications and insights into its mechanisms of action, further solidifying its importance in the scientific community.

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